6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine
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Description
“6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula C9H8N6O2S and a molecular weight of 264.26. It is a type of bicyclic [6 + 6] system, specifically a pyrimido[4,5-d]pyrimidine analog . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, such as “6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine”, can be achieved through two proposed routes . The first involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This method allows for the creation of pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Scientific Research Applications
Anti-Tubercular Agents
The compound has been found to be a part of a new class of anti-tubercular agents . Specifically, the compound was found to be threefold more potent than the first-line tuberculosis drug ethambutol . A molecular docking study revealed that the compound may selectively bind to cyclopropane mycolic acid synthase 1, an enzyme essential for the construction of the tuberculosis bacteria cell wall .
Antibacterial Activity
The compound has shown promising antibacterial activity . This property makes it a potential candidate for the development of new antibacterial drugs .
Drug-Likeness Predictions
The compound has been encouraged by its antibacterial activity and drug-likeness predictions . This suggests that it has the potential to be developed into a drug.
Mitochondrial Respiration Inhibitor
The compound belongs to an important kind of mitochondrial respiration inhibitor . It interrupts the mitochondrial electron transport by inhibition of NADH: ubiquinone oxidoreductase (complex I) .
Synthesis Methods
The compound is involved in the synthesis methods of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These are types of bicyclic [6 + 6] systems .
Reactivities of the Substituents
The compound is used to study the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
properties
IUPAC Name |
6-(6-methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2S/c1-5-2-6(12-3-11-5)18-9-7(15(16)17)8(10)13-4-14-9/h2-4H,1H3,(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZKXAVOSBDDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794106 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine |
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